4-Bromo-3.5-difluorobenzenesulfonamide
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Overview
Description
4-Bromo-35-difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonamide group
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3,5-difluorobenzenesulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .
Mode of Action
4-Bromo-3,5-difluorobenzenesulfonamide: acts as an inhibitor of Carbonic Anhydrase 2 . It binds to the enzyme, forming a 1:1 complex . This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate ions in the body .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by 4-Bromo-3,5-difluorobenzenesulfonamide affects the carbon dioxide hydration and bicarbonate dehydration processes . These processes are part of the larger carbon dioxide transport pathway, which is essential for respiration and pH regulation in the body .
Pharmacokinetics
The bioavailability of the compound would be influenced by these properties, affecting how much of the compound reaches the target site of action .
Result of Action
The molecular and cellular effects of 4-Bromo-3,5-difluorobenzenesulfonamide ’s action primarily involve the disruption of pH balance in the body . By inhibiting Carbonic Anhydrase 2, the compound affects the equilibrium between carbon dioxide and bicarbonate ions, which can lead to changes in pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,5-difluorobenzenesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to Carbonic Anhydrase 2 and inhibit its activity .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3.5-difluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of benzenesulfonamide derivatives. The reaction conditions often include the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3.5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
4-Bromo-3.5-difluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: It serves as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Lacks the bromine atom but shares similar structural features.
4-Bromo-3,5-dichlorobenzenesulfonamide: Contains chlorine atoms instead of fluorine.
Uniqueness
4-Bromo-3.5-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. These properties may include enhanced reactivity or specific binding affinities, making the compound valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-bromo-3,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOQOUJQRDNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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